Benidipine
Overview
Description
Benidipine is a dihydropyridine calcium channel blocker with a broad range of effects, including antihypertensive and antianginal activities. It inhibits calcium influx through L-type voltage-dependent calcium channels, contributing to its therapeutic actions. Additionally, it is known for its renoprotective and cardioprotective effects, largely attributed to its ability to enhance nitric oxide (NO) release, thereby ameliorating endothelial dysfunction and inhibiting endothelial injury induced by agents like lysophosphatidylcholine (lysoPC), a component of oxidized low-density lipoproteins ((Matsubara et al., 2006); (Yao et al., 2006)).
Synthesis Analysis
The synthesis of benidipine hydrochloride involves complex chemical processes that ensure the drug's purity and efficacy. Process-related impurities have been thoroughly identified, synthesized, and characterized, allowing for the refinement of the synthetic process and ensuring the drug's high purity. The synthesis process also involves the control of potential impurities, such as 1-benzylpiperidin-3-ol, which is carefully monitored and controlled to meet pharmaceutical standards ((Atici & Karlığa, 2015)).
Molecular Structure Analysis
Benidipine's molecular structure features dihydropyridine as its core component, which plays a critical role in its mechanism of action as a calcium channel blocker. The drug's specific interaction with calcium channels, including its stereochemistry, contributes to its effectiveness and selectivity in targeting cardiovascular issues without significant side effects related to its molecular structure ((Li et al., 2018)).
Chemical Reactions and Properties
Benidipine's chemical properties, including its reactivity and stability, are fundamental to its pharmacological effects. Its interaction with reactive oxygen species (ROS) and its antioxidant activity are significant, as these properties contribute to its ability to reduce oxidative stress and endothelial injury, key factors in cardiovascular diseases ((Matsubara & Hasegawa, 2005)).
Physical Properties Analysis
Benidipine's physical properties, such as solubility and stability, are crucial for its pharmacokinetic profile and clinical efficacy. Its solubilization in organic solvents and interaction with polymers are studied to enhance its delivery and therapeutic effects ((Suzuki et al., 1996)).
Chemical Properties Analysis
The chemical properties of benidipine, including its binding affinity and interaction with cellular targets such as calcium channels and mineralocorticoid receptors, underscore its multifaceted pharmacological actions. Its ability to inhibit aldosterone-induced mineralocorticoid receptor activation further elucidates the broad spectrum of its cardiovascular protective effects ((Kosaka et al., 2010)).
Scientific Research Applications
1. Bone Regeneration
- Summary of Application: Benidipine, an antihypertensive drug, was combined with magnesium silicate nanoparticles to promote the healing of bone defects .
- Methods of Application: Loose and porous benidipine-loaded magnesium silicate nanoparticles were prepared and validated for their biosafety. The nanoparticles were efficiently taken up by preosteoblasts and uniformly distributed around the nucleus .
- Results: The nanoflower-like magnesium silicate delivering benidipine tends to be more appropriate for the bone regeneration in preosteoblasts, indicating that it might be a potential approach in guiding bone repair in clinical applications .
2. Improvement of Coronary Circulation in Hypertensive Rats
- Summary of Application: Long-term treatment with benidipine, a long-acting calcium antagonist, was found to stimulate endothelial cell-type nitric oxide synthase (eNOS) activity and improve coronary circulation in hypertensive rats .
- Methods of Application: Benidipine (5 mg/kg/day) was given to renovascular hypertensive rats (RHR) for 6 weeks .
- Results: The therapy increased nitrite production and eNOS mRNA expression, which played a role in the amelioration of coronary flow reserve and microvascular remodeling .
3. Treatment of Medication-Related Osteonecrosis of the Jaw (MRONJ)
- Summary of Application: Benidipine was administered near the site of MRONJ symptom onset in a model rat .
- Methods of Application: The rat was sacrificed two weeks after benidipine injection, and analyzed using histological sections and CT images .
- Results: The analysis showed that in the benidipine groups, necrotic bone was reduced, and soft tissue continuity was recovered .
4. Improvement of Cell Membrane Fluidity
- Summary of Application: Benidipine, a long-acting dihydropyridine-type of calcium channel blocker, may exert its protective effect against vascular disorders by increasing nitric oxide (NO) production .
- Methods of Application: The study investigated the effects of benidipine and NO on the membrane function in human subjects .
5. Postoperative and Normal Tissue Pain Thresholds
- Summary of Application: The effects of benidipine, paracetamol, and their combination on postoperative and normal tissue pain thresholds were studied .
- Methods of Application: The specific methods of application are not specified in the search results .
- Results: The specific results of the study are not specified in the search results .
6. Management of Hypertensive Patients
- Summary of Application: A systematic review aimed to compare benidipine and amlodipine in terms of efficacy in the management of hypertensive patients .
- Methods of Application: Relevant clinical trials were searched on PubMed, Cochrane CENTRAL, SCOPUS, and Web of Science .
- Results: The specific results of the study are not specified in the search results .
properties
IUPAC Name |
5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVNQOLPLYWLHQ-ZEQKJWHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022648 | |
Record name | Benidipene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/ml | |
Record name | Benidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09231 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Benidipine is a tripe calcium channel inhibitor by inhibiting L, N and T type calcium channel. It presents a very long-lasting activity that can be explained by its high affinity for cell membranes from the DHP binding site; this characteristic indicated a long-lasting pharmacological activity of benidipine. The additional property of benidipine is the vascular selectivity towards peripheral blood vessels. | |
Record name | Benidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09231 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Benidipine | |
CAS RN |
105979-17-7 | |
Record name | Benidipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105979-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benidipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105979177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09231 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benidipene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENIDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G9T91JS7E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>193ºC | |
Record name | Benidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09231 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.